

A Technical Guide to the Theoretical Properties of Chlorosulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorosulfonic acid

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Disclaimer: **Chlorosulfonic acid** (CSA) is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns upon contact.^{[1][2][3]} All handling and experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This document is intended for informational purposes only and does not constitute a substitute for rigorous safety protocols and primary experimental literature.

Introduction

Chlorosulfonic acid (ClSO_3H), also known as chlorosulfuric acid, is a versatile and powerful reagent widely employed in organic synthesis.^{[4][5]} It serves as a potent agent for sulfonation, sulfation, chlorosulfonation, and cyclization reactions, making it a key building block in the synthesis of pharmaceuticals, detergents, dyes, and ion-exchange resins.^{[4][5]} This guide provides an in-depth overview of the core theoretical properties of **chlorosulfonic acid**, including its molecular structure, physicochemical characteristics, spectroscopic data, and reactivity. Quantitative data is summarized for clarity, and key concepts are illustrated through diagrams.

Molecular and Structural Properties

Chlorosulfonic acid is a tetrahedral molecule, structurally analogous to sulfuric acid with one hydroxyl group replaced by a chlorine atom.^{[5][6]} The molecule's descriptive formula is often

written as $\text{SO}_2(\text{OH})\text{Cl}$ to emphasize its structure.^[6]

Key Identifiers and Physical Properties

A summary of the fundamental properties of **chlorosulfonic acid** is presented in Table 1.

Property	Value	Reference
Molecular Formula	ClHO_3S	[7][8][9]
Molecular Weight	116.52 g/mol	[7][10][11]
CAS Registry Number	7790-94-5	[7][12]
Appearance	Colorless to yellow fuming liquid	[1][13]
Odor	Pungent, acrid	[1][2]
Density	1.753 g/mL at 25 °C	[14][15]
Melting Point	-80 °C (-112 °F)	[11][12]
Boiling Point	151-152 °C at 755 mmHg	[11][14]
Vapor Pressure	1 mmHg at 20 °C	[16]
Refractive Index (n^{20}_D)	1.433	[14][15]

Molecular Geometry

The tetrahedral arrangement around the central sulfur atom is a defining feature of **chlorosulfonic acid**. While precise experimental bond angles for the gaseous molecule are not readily available in summarized literature, its structure is well-understood.

Figure 1: Molecular structure of **chlorosulfonic acid**.

Thermodynamic and Spectroscopic Properties

The thermodynamic and spectroscopic data are crucial for understanding the stability, reactivity, and analytical characterization of **chlorosulfonic acid**.

Thermodynamic Data

Key thermodynamic parameters for **chlorosulfonic acid** are summarized in Table 2.

Property	Value	Unit
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-664.65	kJ/mol
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-668.17	kJ/mol
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	55.29	kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.42	kJ/mol
Ideal Gas Heat Capacity (C _{pg})	86.28 (at 376.79 K)	J/mol·K

(Data sourced from Cheméo using the Joback Method)[[10](#)]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of **chlorosulfonic acid** is characterized by strong absorptions corresponding to the S=O, S-O, S-Cl, and O-H functional groups. The sulfonyl group (-SO₂-) typically shows strong asymmetric and symmetric stretching vibrations.[[14](#)][[17](#)]

- S=O Asymmetric Stretch: ~1366 cm⁻¹[[17](#)]
- S=O Symmetric Stretch: ~1166 cm⁻¹[[17](#)]
- Other vibrations corresponding to S-Cl and S-OH bonds are also present.[[14](#)]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of hydrogen atoms attached to carbon, ¹H NMR is of limited use for the pure compound but is essential for characterizing its reaction products, such as arenesulfonyl chlorides.[[18](#)][[19](#)] Similarly, ¹³C NMR is used to analyze the organic products of its reactions.[[20](#)]

Chemical Properties and Reactivity

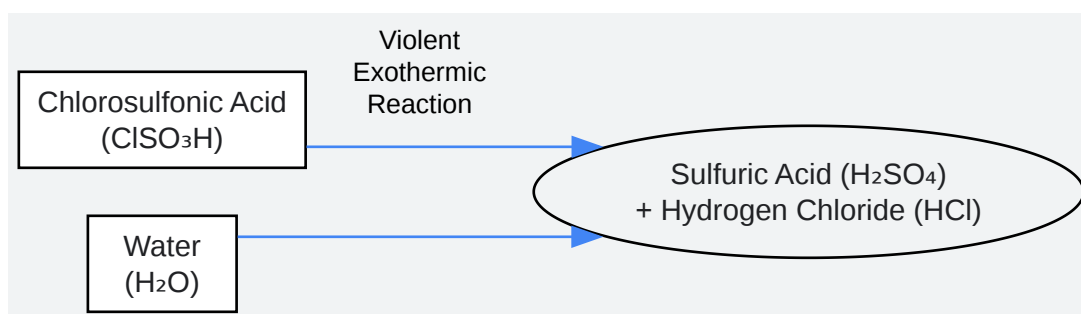
Chlorosulfonic acid is a highly reactive compound, acting as a strong acid and a powerful sulfonating, dehydrating, oxidizing, and chlorinating agent.[2][14]

Hydrolysis

One of the most notable reactions of **chlorosulfonic acid** is its violent, exothermic reaction with water. This hydrolysis produces sulfuric acid and hydrogen chloride gas, resulting in copious white fumes.[1][21]

Reaction: $\text{ClSO}_3\text{H} + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SO}_4 + \text{HCl}$ [21]

This reactivity underscores the need for stringent anhydrous conditions during its use in organic synthesis.



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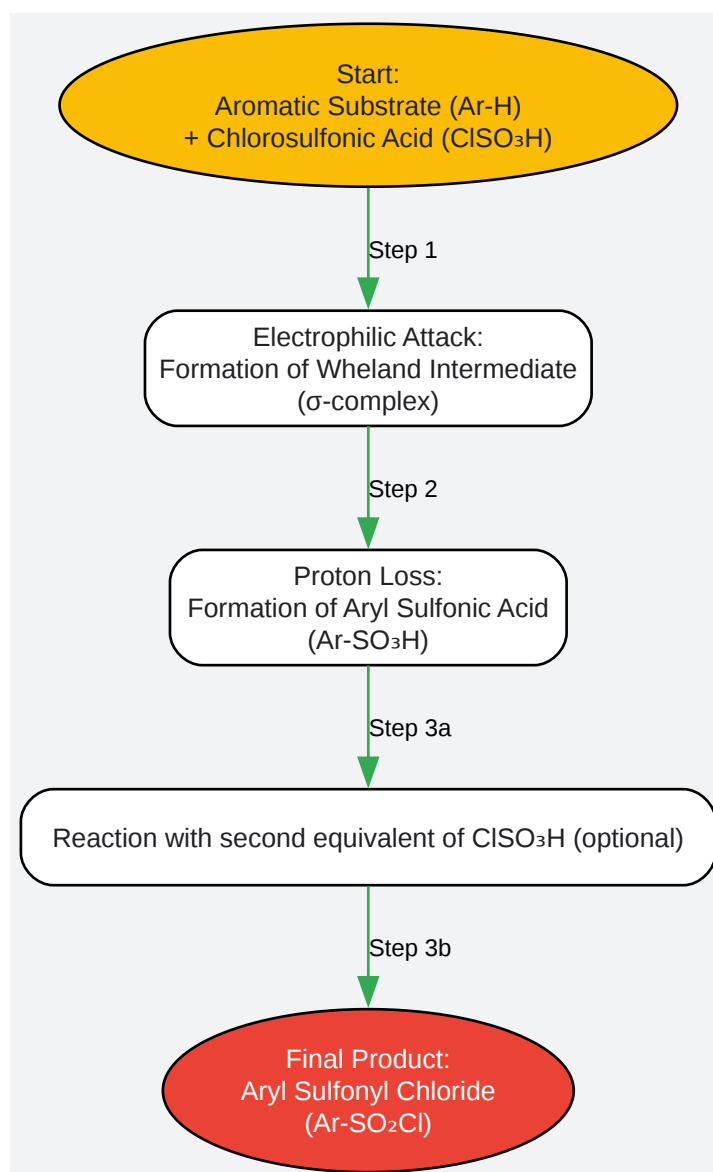
Figure 2: Reaction pathway for the hydrolysis of **chlorosulfonic acid**.

Electrophilic Aromatic Substitution (Sulfonation)

Chlorosulfonic acid is a premier reagent for the sulfonation and chlorosulfonation of aromatic compounds. The reaction mechanism is complex and can vary with temperature and substrate.[4][22]

- At low temperatures, the intact **chlorosulfonic acid** molecule or the electrophile SO_2Cl^+ may be the reacting species.[4][22]
- At higher temperatures, decomposition can generate sulfur trioxide (SO_3), which then acts as the sulfonating agent.[4][22]

The general process involves an electrophilic attack on the aromatic ring to form a sulfonic acid, which can then be converted to a sulfonyl chloride in the presence of excess reagent.[22] [23] This is a cornerstone reaction for producing sulfa drugs and other key pharmaceutical intermediates.[4]



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Figure 3: Generalized workflow for aromatic chlorosulfonation.

Experimental Protocols: Principles of Analysis

Detailed, step-by-step experimental protocols are beyond the scope of this guide and must be sourced from primary, peer-reviewed literature. However, the principles behind common

analytical methods for quality control are outlined below.

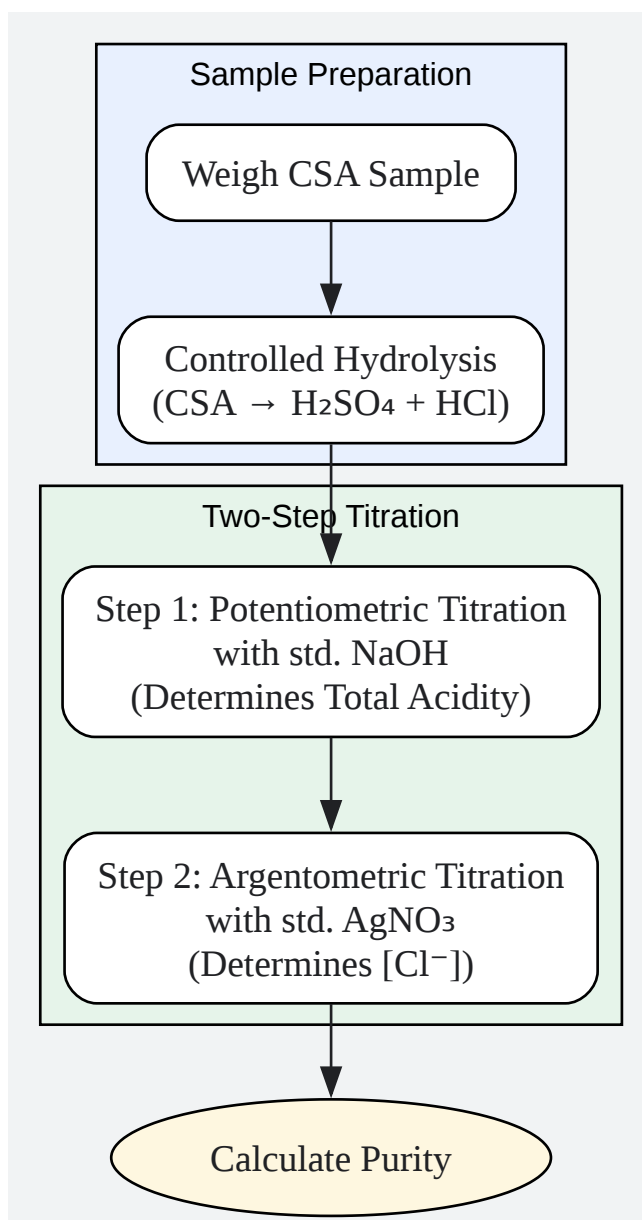
Purity Assay by Titration

The purity of industrial **chlorosulfonic acid** can be determined using a two-step titration method. This approach allows for the quantification of total acidity and the chloride content.

Principle of Methodology:

- **Sample Preparation:** A known weight of **chlorosulfonic acid** is carefully hydrolyzed in a controlled manner, typically by adding it to a cooled aqueous solution or a mixture of water and an inert solvent to manage the exothermic reaction. This converts the **chlorosulfonic acid** into sulfuric acid and hydrochloric acid.
- **Total Acidity Titration:** The resulting acidic solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a potentiometric endpoint or an appropriate indicator.^[24] This first step determines the total moles of H^+ from both the sulfuric and hydrochloric acids.
- **Chloride Content Titration (Argentometric):** Following the neutralization, the same solution is then titrated with a standardized solution of silver nitrate ($AgNO_3$).^[24] The silver ions react with the chloride ions to form a silver chloride ($AgCl$) precipitate. The endpoint can be determined potentiometrically or with an indicator like potassium chromate (Mohr's method).
- **Calculation:** By using the volumes of titrant from both steps, the individual concentrations of the precursor acids, and thus the purity of the original **chlorosulfonic acid**, can be calculated.^[24]

Another proposed method involves a precipitation titration where excess barium chloride is added to precipitate sulfate ions after hydrolysis. The excess barium is then back-titrated with a standardized EDTA solution.^[25]



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Figure 4: Logical workflow for purity analysis via titration.

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- To cite this document: BenchChem. [A Technical Guide to the Theoretical Properties of Chlorosulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046556#theoretical-properties-of-chlorosulfonic-acid]

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